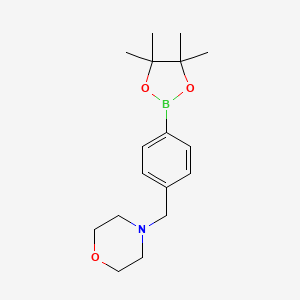
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
Vue d'ensemble
Description
The compound "4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine" is a molecule that appears to be related to a class of compounds that include a morpholine ring and a tetramethyl dioxaborolane moiety. These types of compounds have been studied for various applications, including their use as intermediates in organic synthesis and potential pharmacological activities.
Synthesis Analysis
The synthesis of related tetramethyl dioxaborolane compounds has been explored through palladium-catalyzed borylation reactions. Specifically, aryl bromides have been borylated using 2,2'-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents such as EtOH or DMSO. This method has shown to be particularly effective for aryl bromides with sulfonyl groups .
Molecular Structure Analysis
The molecular structure of compounds containing the morpholine ring and a benzoxaborole fragment has been characterized in the solid state, revealing a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment . This suggests that similar structural motifs could be present in the compound of interest.
Chemical Reactions Analysis
Compounds with morpholine and benzimidazole structures have been synthesized and shown to possess antioxidant activities and glucosidase inhibitory potential . Additionally, benzohydrazides with a morpholine moiety have been synthesized and evaluated for antimycobacterial activity, indicating the importance of the morpholine ring for antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various spectroscopic methods. For instance, a compound with a morpholine ring and a triazolone moiety was characterized by IR, 1H-NMR, and 13C-NMR spectral data, and its structure was optimized using computational methods to calculate properties such as HOMO-LUMO energy, electronegativity, and mulliken charges . Antioxidant activities of similar compounds have been assessed using in vitro assays, demonstrating significant metal chelating effects .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds containing the 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine structure have been extensively studied for their synthesis and structural properties. For instance, Huang et al. (2021) investigated boric acid ester intermediates with benzene rings, confirming their structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods provided insights into the conformational and crystallographic aspects of these compounds, further corroborated by density functional theory (DFT) studies (Huang et al., 2021).
Chemical Synthesis Methods
The methodology of synthesizing derivatives of this compound has been a significant area of research. Takagi and Yamakawa (2013) explored the Pd-catalyzed borylation of arylbromides, demonstrating an effective method for the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes (Takagi & Yamakawa, 2013).
Molecular Structure Optimization
The optimization of molecular structures of such compounds has been a focal point, with research delving into their vibrational properties and DFT analyses. Wu et al. (2021) synthesized and characterized compounds, conducting conformational analysis via DFT and single crystal X-ray diffraction, revealing important physicochemical properties (Wu et al., 2021).
Application in Boronate-Based Probes
A notable application area is in boronate-based fluorescence probes for detecting hydrogen peroxide. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, demonstrating their efficacy in detecting H2O2 through various fluorescence responses (Lampard et al., 2018).
Biological Activity and Synthesis
The synthesis and biological activity of morpholine derivatives have also been a significant area of research. Mamatha S.V et al. (2019) synthesized a morpholine derivative and screened it for various biological activities, including antibacterial and antidiabetic effects (Mamatha S.V et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-19-9-11-20-12-10-19/h5-8H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIXYIWXEYXHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383722 | |
| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine | |
CAS RN |
364794-79-6 | |
| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((morpholino)methyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

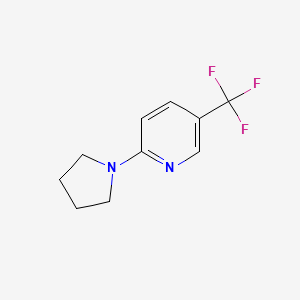

![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)
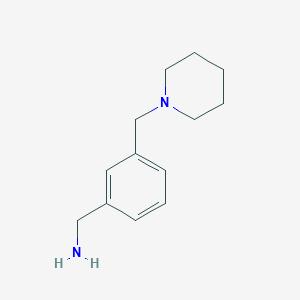

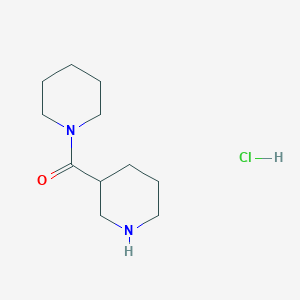


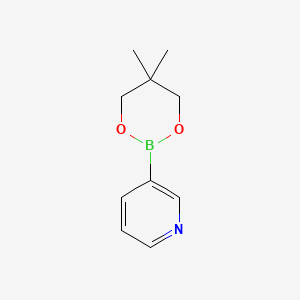
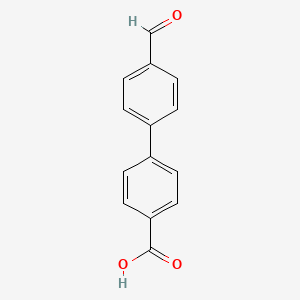
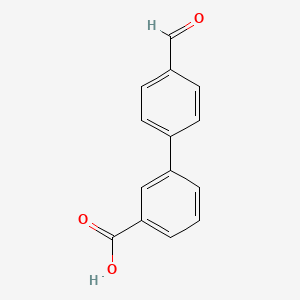
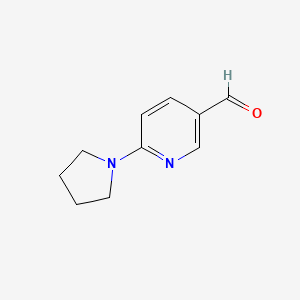
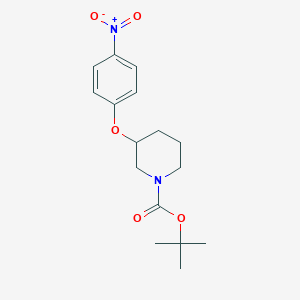
![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)